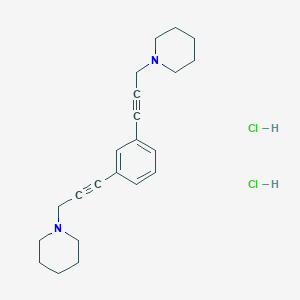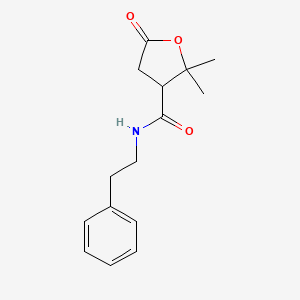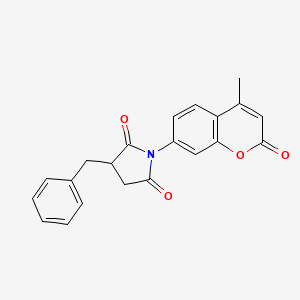![molecular formula C20H26N2OS B4063236 N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4063236.png)
N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide
Übersicht
Beschreibung
N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is a useful research compound. Its molecular formula is C20H26N2OS and its molecular weight is 342.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide is 342.17658463 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[(4-methylphenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity
Research on similar compounds, such as thiophene-2-carboxamide derivatives, highlights the versatility of these compounds in synthesizing new antibiotics and antibacterial drugs. For instance, Ahmed (2007) demonstrated the synthesis of new antibiotic and antibacterial drugs by reacting specific carboxamides with various chemicals, resulting in pyrimidinone derivatives with studied biological activities against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Chemoselective N-benzoylation
The N-benzoylation of aminophenols employing benzoylisothiocyanates, as explored by Singh et al. (2017), provides a chemoselective approach to synthesizing compounds of biological interest. This method yielded N-(2-hydroxyphenyl)benzamides, indicating the potential for precise synthetic routes in developing biologically active molecules (Singh, Lakhan, & Singh, 2017).
Bifunctional Tetraaza Macrocycles Synthesis
McMurry et al. (1992) described the synthesis of bifunctional tetraaza macrocycles, showcasing the ability to create complex chelating agents with potential applications in bioconjugate chemistry. This research underlines the capacity of incorporating complex cyclic structures for diverse applications, including medical imaging and drug delivery systems (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Synthesis and Characterization of Benzamide Derivatives
The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide by Saeed et al. (2010) provides a foundational understanding of synthesizing and analyzing similar compounds. This research detailed the structural determination through various spectroscopic methods, illustrating the critical steps in characterizing new compounds with potential biological applications (Saeed, Rashid, Bhatti, & Jones, 2010).
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)carbamothioyl]tricyclo[4.3.1.13,8]undecane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-13-2-6-17(7-3-13)21-19(24)22-18(23)20-10-14-4-5-15(11-20)9-16(8-14)12-20/h2-3,6-7,14-16H,4-5,8-12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCWQNYVCHNBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C23CC4CCC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazol-4-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4063167.png)
![N-{1-[4-ethyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4063175.png)

![2-chlorophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4063193.png)

![10-isobutyryl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4063210.png)

![2-[(2-chlorobenzyl)thio]-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4063241.png)
![2-fluoro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4063247.png)
![4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4063250.png)

![3-amino-N-(4-nitrophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4063258.png)
![N~1~-(2-bromophenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4063266.png)